molecular formula C20H16N2O4S2 B3081123 Di-phthaloyl-cystamine CAS No. 109653-49-8

Di-phthaloyl-cystamine

Cat. No.: B3081123
CAS No.: 109653-49-8
M. Wt: 412.5 g/mol
InChI Key: OOVODYBFEYYJCA-UHFFFAOYSA-N
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Description

Di-phthaloyl-cystamine is a chemical compound with the molecular formula C20H16N2O4S2 It is also known by its IUPAC name, 2,2’-(disulfanediylbis(ethane-2,1-diyl))bis(isoindoline-1,3-dione) This compound is characterized by the presence of two phthalimide groups connected by a disulfide bridge

Mechanism of Action

Target of Action

Di-phthaloyl-cystamine is a derivative of cysteamine . Cysteamine targets the CTNS gene that encodes for cystinosin , a protein responsible for transporting cystine out of the cell lysosome . In addition, it has been suggested that Transglutaminases (TGMs) , especially TGM2 , are potential targets of cysteamine derivatives .

Mode of Action

Cysteamine, and by extension this compound, participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis . This action reduces the buildup of corneal cystine crystals .

Biochemical Pathways

The action of this compound affects several downstream biochemical pathways. By binding to the G-protein subunits Gα i, Gα q/11 or Gα s, 5-HTRs activate an intracellular secondary messenger cascade and so exert their effect on several downstream biochemical pathways, such as phospholipase C (PLC)/protein kinase C (PKC), mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K) and Ca 2+ /calmodulin-dependent protein kinase II (CAMKII) .

Pharmacokinetics

It is known that cysteamine, a related compound, undergoes reduction to form cystamine . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the reduction of cystine accumulation throughout the body, especially the eyes and kidneys . This is particularly beneficial for individuals with cystinosis, a rare genetic disorder characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various biochemical reactions

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Di-phthaloyl-cystamine can vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that the compound can interact with various enzymes or cofactors These interactions could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins These interactions could potentially affect the compound’s localization or accumulation

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-phthaloyl-cystamine can be synthesized through the reaction of cystamine with phthalic anhydride. The reaction typically involves heating cystamine with an excess of phthalic anhydride in an appropriate solvent, such as toluene or xylene, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Di-phthaloyl-cystamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-phthaloyl-cystamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: this compound is studied for its potential as an antioxidant and its ability to modulate redox reactions in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and immunomodulatory agent.

    Industry: It is used in the development of new materials and as a stabilizer in certain industrial processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-phthaloyl-cystamine is unique due to the presence of both phthalimide groups and a disulfide bridge. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific research applications. Its ability to undergo redox reactions and form mixed disulfides with proteins sets it apart from other similar compounds .

Properties

IUPAC Name

2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyldisulfanyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c23-17-13-5-1-2-6-14(13)18(24)21(17)9-11-27-28-12-10-22-19(25)15-7-3-4-8-16(15)20(22)26/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVODYBFEYYJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSSCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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